molecular formula C23H15Cl4FN2 B10922860 3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole

Cat. No.: B10922860
M. Wt: 480.2 g/mol
InChI Key: DPXDXQYADCQKHU-UHFFFAOYSA-N
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Description

“3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of dichlorophenyl, fluorobenzyl, and methyl groups attached to the pyrazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the dichlorophenyl groups: This step may involve the use of 3,4-dichlorobenzaldehyde in a condensation reaction with the pyrazole intermediate.

    Attachment of the fluorobenzyl group: This can be done through a nucleophilic substitution reaction using 3-fluorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of “3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both dichlorophenyl and fluorobenzyl groups, along with the methyl group, makes “3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole” unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H15Cl4FN2

Molecular Weight

480.2 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C23H15Cl4FN2/c1-13-22(15-5-7-18(24)20(26)10-15)29-30(12-14-3-2-4-17(28)9-14)23(13)16-6-8-19(25)21(27)11-16/h2-11H,12H2,1H3

InChI Key

DPXDXQYADCQKHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC(=CC=C3)F)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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